1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine
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Overview
Description
1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorophenyl group, and a pyridinylmethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the alkylation of piperidine with 3-fluorophenylethyl bromide, followed by the introduction of the pyridinylmethyl group through a nucleophilic substitution reaction. The final step involves the methylation of the nitrogen atom to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other hydrogenated products.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the aromatic rings or the piperidine ring.
Scientific Research Applications
1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares a phenethylamine backbone but differs in its functional groups and overall structure.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Although structurally different, this compound also features aromatic rings and is used in various chemical applications.
Roflumilast-Related Compound D: This compound has a similar aromatic structure but with different substituents and applications.
Uniqueness
1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine is unique due to its combination of a piperidine ring, a fluorophenyl group, and a pyridinylmethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3/c1-24(17-20-5-3-10-23-15-20)16-19-8-12-25(13-9-19)11-7-18-4-2-6-21(22)14-18/h2-6,10,14-15,19H,7-9,11-13,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJCZSNGQNKYLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC(=CC=C2)F)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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